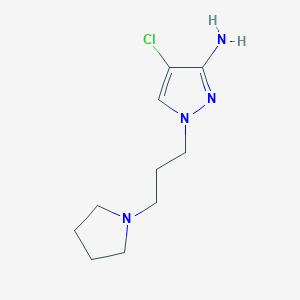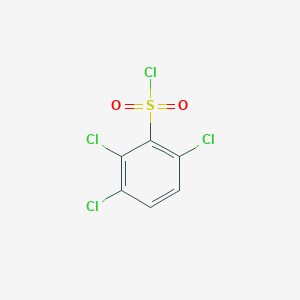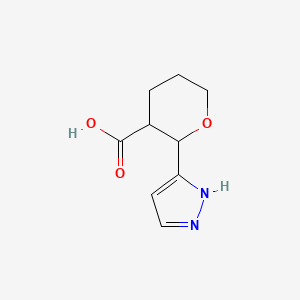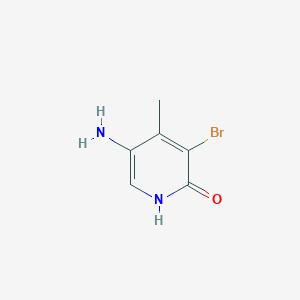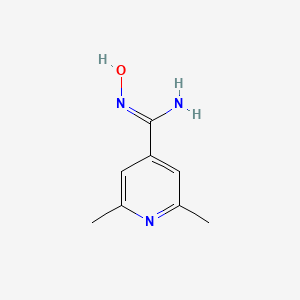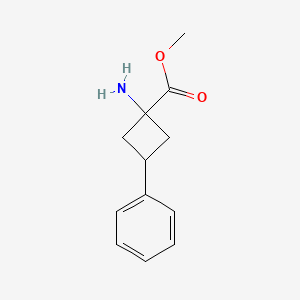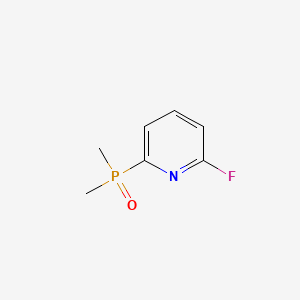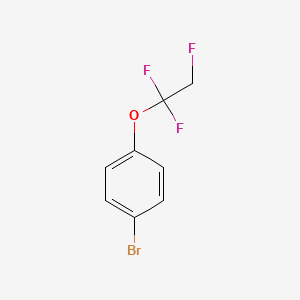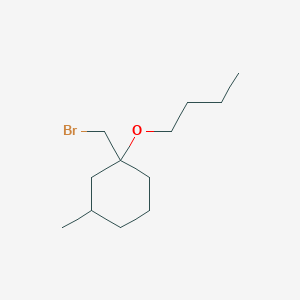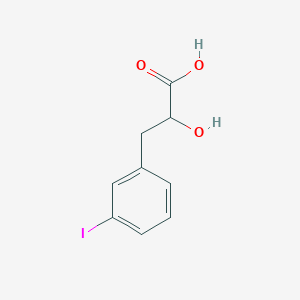
2-Hydroxy-3-(3-iodophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 It is a derivative of phenylpropanoic acid, where an iodine atom is substituted at the meta position of the benzene ring, and a hydroxyl group is attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of phenylpropanoic acid derivatives. For instance, starting with 3-hydroxyphenylpropanoic acid, iodination can be carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(3-iodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 2-Oxo-3-(3-iodophenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(3-iodophenyl)propanol.
Substitution: 2-Hydroxy-3-(3-azidophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3-iodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for iodine metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for radiolabeled compounds in imaging studies
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3-iodophenyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodotyrosine: An intermediate in thyroid hormone synthesis.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: A related compound with an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-3-(3-iodophenyl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its iodine atom at the meta position and the hydroxyl group at the alpha carbon make it a valuable compound for targeted chemical synthesis and biological studies .
Propiedades
Fórmula molecular |
C9H9IO3 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
2-hydroxy-3-(3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) |
Clave InChI |
ZMAWZARTLPUAJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



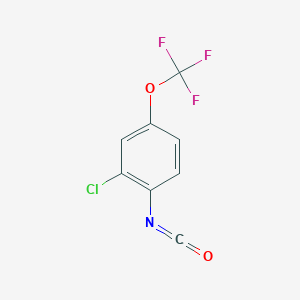
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
